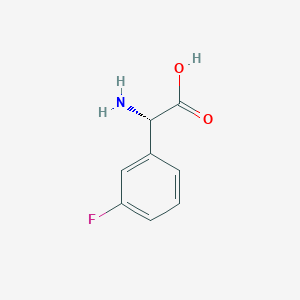

(2S)-2-amino-2-(3-fluorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBCZIDQKJNFP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of (2S)-2-amino-2-(3-fluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2S)-2-amino-2-(3-fluorophenyl)acetic acid , a non-proteinogenic amino acid, has emerged as a critical chiral building block in medicinal chemistry. Its incorporation into therapeutic candidates can significantly modulate pharmacological properties such as metabolic stability, binding affinity, and conformational rigidity. This guide provides an in-depth exploration of the synthesis and purification of this valuable compound, focusing on robust and scalable methodologies. We will delve into the strategic considerations behind process development, from the initial racemic synthesis to the critical chiral resolution and final purification, ensuring a thorough understanding for researchers and drug development professionals.

I. Strategic Approaches to Synthesis: The Racemic Precursor

The journey to enantiopure this compound begins with the efficient synthesis of its racemic form. The Strecker synthesis, a classic yet highly effective method for producing α-amino acids, stands as a primary choice due to its operational simplicity and the ready availability of starting materials.[1][2]

The Strecker Synthesis: A Time-Tested Route

The Strecker synthesis is a three-component reaction involving an aldehyde (3-fluorobenzaldehyde), a source of ammonia (ammonium chloride), and a cyanide source (sodium or potassium cyanide), followed by hydrolysis of the intermediate α-aminonitrile.[2][3]

Mechanism of the Strecker Synthesis:

-

Imine Formation: 3-Fluorobenzaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine.

-

Nucleophilic Attack: The cyanide ion then attacks the imine carbon, forming 2-amino-2-(3-fluorophenyl)acetonitrile.

-

Hydrolysis: The nitrile group of the α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to yield the racemic amino acid.[2]

Visualizing the Strecker Synthesis Workflow

Caption: Workflow for the racemic synthesis of 2-amino-2-(3-fluorophenyl)acetic acid via the Strecker reaction.

Experimental Protocol: Racemic Synthesis

Materials:

-

3-Fluorobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium cyanide in water to the flask.

-

Cool the mixture in an ice bath and add 3-fluorobenzaldehyde dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature overnight. The formation of a precipitate (the α-aminonitrile) should be observed.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Hydrolysis to the Racemic Amino Acid:

-

Suspend the dried α-aminonitrile in concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide to the isoelectric point (pI) of the amino acid (typically around pH 5-6) to precipitate the racemic product.

-

Filter the solid, wash with cold water and then ethanol, and dry to obtain racemic 2-amino-2-(3-fluorophenyl)acetic acid.

-

Expected Yields:

| Step | Product | Typical Yield Range |

| 1 | 2-amino-2-(3-fluorophenyl)acetonitrile | 70-85% |

| 2 | Racemic 2-amino-2-(3-fluorophenyl)acetic acid | 60-75% (from aminonitrile) |

II. The Critical Step: Chiral Resolution

With the racemic amino acid in hand, the pivotal step is the separation of the desired (S)-enantiomer from the (R)-enantiomer. Several techniques can be employed, with the choice often dictated by scale, cost, and desired purity.

A. Diastereomeric Salt Crystallization: The Industrial Workhorse

This classical method remains one of the most cost-effective and scalable approaches for chiral resolution.[4] It relies on the principle that diastereomers, formed by reacting the racemic mixture with a chiral resolving agent, have different physical properties, including solubility, allowing for their separation by fractional crystallization.[4]

The Logic of Diastereomeric Salt Resolution:

-

Salt Formation: The racemic amino acid is reacted with a single enantiomer of a chiral resolving agent (a chiral acid or base). This forms a mixture of two diastereomeric salts.

-

Differential Solubility: One diastereomeric salt is typically less soluble in a given solvent system than the other.

-

Crystallization: The less soluble diastereomer crystallizes out of the solution upon cooling or concentration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired enantiomerically pure amino acid.

Choosing the Right Resolving Agent:

The selection of the chiral resolving agent is crucial for a successful resolution. Common choices for resolving racemic amino acids include:

-

Chiral Acids: (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid.

-

Chiral Bases: (-)-Brucine, (+)-Cinchonine, (R)-1-phenylethylamine.

The optimal resolving agent and solvent system are typically determined through empirical screening.

Visualizing Diastereomeric Salt Crystallization

Caption: Logical workflow of chiral resolution via diastereomeric salt crystallization.

B. Enzymatic Kinetic Resolution: A Green and Selective Approach

Enzymatic methods offer a highly selective and environmentally friendly alternative for chiral resolution. Lipases are commonly employed to selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[5][6]

Principle of Enzymatic Kinetic Resolution:

-

A racemic ester of the amino acid is prepared.

-

A lipase, such as Candida antarctica lipase B (CALB), is used to selectively hydrolyze the ester of one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid.

-

The unreacted ester (the (R)-enantiomer) and the hydrolyzed acid (the (S)-enantiomer) can then be separated based on their different chemical properties (e.g., solubility in acidic/basic solutions).

Advantages of Enzymatic Resolution:

-

High Enantioselectivity: Enzymes can often provide excellent enantiomeric excess (>99% ee).

-

Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.

-

Environmentally Benign: Avoids the use of harsh chemicals and heavy metals.

C. Asymmetric Synthesis using Chiral Auxiliaries: Building in Chirality

An alternative to resolving a racemic mixture is to directly synthesize the desired enantiomer using a chiral auxiliary.[7][8] This approach involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction.

A Promising Asymmetric Strecker Synthesis:

A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction.[9] This can lead to a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-aminonitrile selectively precipitates from the reaction mixture in high diastereomeric excess. Subsequent hydrolysis and removal of the auxiliary yield the enantiomerically enriched amino acid.

III. Purification of the Final Product

The final step is the purification of the enantiomerically enriched this compound to meet the stringent purity requirements for pharmaceutical applications.

Crystallization: The Cornerstone of Purification

Crystallization is the primary method for purifying the final product. The choice of solvent is critical and is determined by the solubility profile of the amino acid.

General Crystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or isopropanol) at an elevated temperature.

-

Decolorization (Optional): If the solution is colored, treat it with activated carbon and filter.

-

Crystallization: Slowly cool the solution to induce crystallization. Seeding with a small crystal of the pure product can facilitate this process.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent Selection for Crystallization:

| Solvent System | Rationale |

| Water/Ethanol | Good balance of solubility at high temperature and insolubility at low temperature. |

| Water/Isopropanol | Similar to water/ethanol, may offer different crystal morphology. |

| Acetic Acid/Water | Can be effective for amino acids that are sparingly soluble in neutral aqueous solutions. |

Chromatographic Purification: For High Purity Requirements

For achieving the highest purity, especially for analytical standards or early-stage drug development, High-Performance Liquid Chromatography (HPLC) can be employed. Chiral HPLC columns can also be used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.

Typical HPLC Conditions for Amino Acid Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can enhance detection sensitivity.[10]

IV. Conclusion: A Pathway to a Key Pharmaceutical Intermediate

The synthesis and purification of this compound is a multi-step process that requires careful consideration of both chemical strategy and practical execution. The Strecker synthesis provides a reliable route to the racemic precursor. Subsequently, a range of powerful chiral resolution techniques, including diastereomeric salt crystallization and enzymatic kinetic resolution, can be employed to obtain the desired (S)-enantiomer. Finally, meticulous purification, primarily through crystallization, ensures the final product meets the high standards required for its application in pharmaceutical research and development. This guide provides a solid foundation for scientists and researchers to confidently approach the synthesis and purification of this important chiral building block.

V. References

-

Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6003. [Link]

-

Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Vedejs, E., & Fields, S. C. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Wu, S. H., & Guo, Z. W. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from [Link]

-

Google Patents. (n.d.). CN107602317A - The preparation method of the chiral Arvlacetic derivatives of 2 amino 2. Retrieved from

-

Miyazawa, T., Mio, M., Watanabe, Y., Yamada, T., & Kuwata, S. (2005). Lipase-catalyzed transesterification procedure for the resolution of non-protein amino acids. Biotechnology Letters, 27(1), 47-50. [Link]

-

Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

FUSION. (n.d.). The FUSION protein crystallization screen. Retrieved from [Link]

-

Wang, X., & Creative Biolabs. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

Sources

- 1. CN107602317A - The preparation method of the chiral Arvlacetic derivatives of 2 amino 2 - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. 2173996-42-2|2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound | C8H8FNO2 | CID 1501935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 10. agilent.com [agilent.com]

A Comprehensive Technical Guide on the Physicochemical Properties of (S)-3-fluorophenylglycine

This technical guide offers an in-depth exploration of the key physicochemical properties of (S)-3-fluorophenylglycine, a synthetic amino acid derivative that has garnered significant interest within the realms of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 3-position of the phenyl ring introduces unique electronic and conformational characteristics, rendering it a valuable building block for novel peptides and small-molecule therapeutics. A thorough understanding of its physicochemical profile is fundamental to its effective application, from early-stage discovery to formulation development.

Molecular Identity and Core Physical Characteristics

(S)-3-fluorophenylglycine, systematically named (S)-2-amino-2-(3-fluorophenyl)acetic acid, is a chiral non-proteinogenic amino acid. The presence of the stereocenter at the α-carbon is crucial for its specific interactions within biological systems. The electron-withdrawing nature of the fluorine atom at the meta position of the aromatic ring significantly influences the molecule's properties compared to its non-fluorinated analog, phenylglycine.

Table 1: Fundamental Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| CAS Number | 136344-33-9 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >250 °C (with decomposition) | [2] |

| Chirality | (S)-enantiomer | |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(C(=O)O)N | |

| InChI | InChI=1S/C8H8FNO2/c9-7-2-1-3-8(4-7)6(10)5(11)12/h1-4,6H,10H2,(H,11,12)/t6-/m0/s1 |

The initial characterization of a specialty chemical like (S)-3-fluorophenylglycine follows a rigorous workflow to ensure identity, purity, and suitability for downstream applications. This process is a cornerstone of scientific integrity in research and development.

Caption: Workflow for the comprehensive characterization of (S)-3-fluorophenylglycine.

Aqueous Solubility

The solubility of a compound is a critical parameter influencing its bioavailability and developability. As a zwitterionic amino acid, the aqueous solubility of (S)-3-fluorophenylglycine is expected to be highly pH-dependent.

Table 2: Predicted and Expected Aqueous Solubility

| pH Condition | Expected Solubility Trend | Rationale |

| Acidic (e.g., pH < 2) | High | The carboxylate group is protonated, forming a more soluble cationic species. |

| Near Isoelectric Point (pI) | Low | The molecule exists predominantly as a neutral zwitterion, which often has lower solubility. |

| Basic (e.g., pH > 10) | High | The amino group is deprotonated, forming a more soluble anionic species. |

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This method is a standard and reliable approach for determining the thermodynamic solubility of a compound.

-

Media Preparation : Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation : Add an excess amount of (S)-3-fluorophenylglycine to a known volume of each buffer in separate vials. A visible amount of undissolved solid should remain.

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand, or centrifuge them to separate the undissolved solid from the supernatant.

-

Sampling and Analysis : Carefully remove an aliquot of the clear supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Interpretation : The measured concentration represents the equilibrium solubility at that specific pH.

Ionization and Lipophilicity

The ionization constant (pKa) and the partition coefficient (logP) are fundamental properties that govern a molecule's behavior in different physiological environments.

Table 3: Predicted pKa and Lipophilicity Values

| Parameter | Predicted Value | Method |

| pKa (Carboxylic Acid) | ~2.1 | Computational |

| pKa (Amino Group) | ~9.0 | Computational |

| cLogP | 1.1 - 1.5 | Computational |

| LogD at pH 7.4 | -1.0 to -1.5 | Calculated from pKa and cLogP |

The electron-withdrawing fluorine atom is expected to lower the pKa of both the carboxylic acid and the amino group compared to unsubstituted phenylglycine. At physiological pH 7.4, the molecule will be predominantly in its zwitterionic form, leading to a significantly lower LogD (distribution coefficient) compared to its LogP (partition coefficient of the neutral form), indicating higher hydrophilicity.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation : Dissolve a precisely weighed amount of (S)-3-fluorophenylglycine in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

-

Titration Setup : Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa regions up to a high pH (e.g., pH 12).

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software can be used for more precise determination from the titration data.

Experimental Protocol: LogD Determination by Shake-Flask Method

-

Phase Preparation : Prepare a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4). The two phases should be pre-saturated with each other.

-

Compound Addition : Add a known amount of (S)-3-fluorophenylglycine to the biphasic system.

-

Equilibration : Shake the mixture vigorously for a set period to allow for partitioning, then allow the phases to separate completely, often aided by centrifugation.

-

Concentration Measurement : Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation : The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical for its stability, manufacturability, and dissolution characteristics.

-

X-Ray Powder Diffraction (XRPD) : This technique is essential for determining the crystallinity of the material. A crystalline solid, like (S)-3-fluorophenylglycine is expected to produce a unique diffraction pattern with sharp peaks, which can serve as a fingerprint for its specific crystal form.

-

Differential Scanning Calorimetry (DSC) : DSC is used to measure the thermal properties of the compound, such as its melting point and enthalpy of fusion. For (S)-3-fluorophenylglycine, DSC analysis typically reveals a sharp endothermic peak corresponding to its melting, often immediately followed by an exothermic event indicating decomposition.

Caption: Key techniques in the solid-state characterization of (S)-3-fluorophenylglycine.

References

-

BuyersGuideChem. 3-Fluoro-DL-phenylglycine | 7292-74-2. [Link]

-

CAS Common Chemistry. L-Phenylglycine. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-L-phenylglycine: From Discovery to Contemporary Applications

Foreword: The Strategic Introduction of Fluorine in Amino Acid Chemistry

The deliberate incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, binding affinity, and lipophilicity of a parent compound.[2] Among the various classes of organofluorine compounds, fluorinated amino acids have emerged as particularly valuable building blocks in drug discovery.[3] They serve as versatile synthons for peptides and small molecule therapeutics, often imparting enhanced biological activity and improved pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of a specific and important member of this class: 3-fluoro-L-phenylglycine. We will delve into its discovery, chronicle the evolution of its synthesis and chiral resolution, and explore its applications in the pharmaceutical sciences, offering a resource for researchers, scientists, and drug development professionals.

Section 1: The Genesis of a Fluorinated Amino Acid

While pinpointing a single, definitive "discovery" of 3-fluoro-L-phenylglycine is challenging, its emergence is intrinsically linked to the broader exploration of fluorinated amino acids that gained momentum in the latter half of the 20th century. Early investigations into the synthesis and properties of amino acids containing fluorine were driven by the desire to create novel antimetabolites and to probe biological systems. The foundational work in the 1970s on the synthesis of various fluoro amino acids, including C-(perfluoroalkyl) glycines, laid the groundwork for the development of more complex and specifically substituted analogs like 3-fluorophenylglycine.

The initial synthesis of 3-fluoro-DL-phenylglycine, the racemic precursor to the L-enantiomer, likely occurred as part of these broader synthetic explorations. The primary challenge for chemists was not only the introduction of the fluorine atom onto the aromatic ring but also the subsequent formation of the α-amino acid structure.

Section 2: The Synthetic Challenge: Crafting 3-Fluoro-DL-phenylglycine

The preparation of racemic 3-fluoro-DL-phenylglycine typically begins with 3-fluorobenzaldehyde. A common and historically significant method for the synthesis of α-amino acids is the Strecker synthesis . This one-pot, multi-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Strecker Synthesis of 3-Fluoro-DL-phenylglycine

Step 1: Formation of the α-Aminonitrile

-

To a solution of 3-fluorobenzaldehyde in a suitable solvent (e.g., methanol or ethanol) is added an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide.

-

The reaction mixture is stirred at room temperature for several hours to allow for the formation of 2-amino-2-(3-fluorophenyl)acetonitrile.

-

Causality: The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile. The use of ammonium chloride provides the ammonia in situ.

Step 2: Hydrolysis to the Racemic Amino Acid

-

The reaction mixture containing the α-aminonitrile is then subjected to acidic or basic hydrolysis. For example, concentrated hydrochloric acid is added, and the mixture is heated under reflux.

-

This process hydrolyzes the nitrile group to a carboxylic acid, yielding 3-fluoro-DL-phenylglycine hydrochloride.

-

Causality: The strong acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid and ammonium ion.

-

The free amino acid can be obtained by neutralizing the hydrochloride salt with a suitable base.

Caption: Strecker synthesis of 3-Fluoro-DL-phenylglycine.

Section 3: The Chiral Imperative: Isolating the L-Enantiomer

For most pharmaceutical applications, only one enantiomer of a chiral molecule is biologically active and desired. Therefore, the resolution of racemic 3-fluoro-DL-phenylglycine into its constituent enantiomers, or the direct asymmetric synthesis of the L-form, is a critical step.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers. This method relies on the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For the resolution of 3-fluoro-DL-phenylglycine, lipases are particularly effective.[4]

The general strategy involves the esterification of the racemic amino acid, followed by enzyme-catalyzed hydrolysis of the ester. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be separated.

Step 1: Esterification of (±)-3-Fluoro-DL-phenylglycine

-

Racemic 3-fluoro-DL-phenylglycine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas) to produce the corresponding methyl ester.

Step 2: Enzymatic Hydrolysis

-

The racemic methyl ester is suspended in a buffered aqueous solution.

-

A lipase, such as that from Candida rugosa or Pseudomonas cepacia, is added to the mixture.

-

The reaction is stirred at a controlled temperature and pH. The progress of the reaction is monitored by measuring the amount of hydrolyzed acid formed.

-

Causality: The lipase recognizes the L-enantiomer of the ester as its preferred substrate and catalyzes its hydrolysis to L-3-fluorophenylglycine. The D-ester remains largely unreacted.

-

The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the product acid and the remaining ester.

Step 3: Separation

-

The mixture is acidified, and the L-3-fluorophenylglycine and the unreacted D-3-fluorophenylglycine methyl ester are extracted with an organic solvent.

-

The L-amino acid can be separated from the D-ester based on their different chemical properties (e.g., solubility).

-

The recovered D-ester can be hydrolyzed to D-3-fluorophenylglycine or racemized and recycled.

Caption: Enzymatic kinetic resolution of 3-fluorophenylglycine ester.

Asymmetric Synthesis

An alternative to resolution is the direct synthesis of the desired enantiomer. Asymmetric synthesis aims to create a chiral molecule from an achiral starting material, using a chiral catalyst or auxiliary to control the stereochemistry of the product.

One powerful method for the asymmetric synthesis of α-amino acids is the asymmetric Strecker synthesis . This approach utilizes a chiral amine as a source of chirality.

-

Chiral Imine Formation: 3-Fluorobenzaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Diastereoselective Cyanation: The addition of a cyanide source (e.g., trimethylsilyl cyanide) to the chiral imine proceeds diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile. The stereochemistry is directed by the chiral auxiliary.

-

Hydrolysis and Auxiliary Removal: The resulting α-aminonitrile is hydrolyzed to the amino acid, and the chiral auxiliary is cleaved to yield the enantiomerically enriched 3-fluoro-L-phenylglycine.

Sources

Expanding the Proteome: A Technical Guide to the Mechanisms of Action of Non-Canonical Amino Acids

Abstract

The 20 canonical amino acids that constitute the building blocks of proteins provide a remarkable yet finite chemical diversity. The ability to move beyond this natural repertoire by incorporating non-canonical amino acids (ncAAs) into proteins in living organisms has ushered in a new era of protein engineering and drug discovery. This guide provides an in-depth exploration of the mechanisms underpinning the site-specific incorporation of ncAAs, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will dissect the core machinery of genetic code expansion, delve into the diverse functionalities endowed by ncAAs, and provide actionable experimental protocols to harness this transformative technology.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology dictates that the 64 codons of the genetic code primarily encode for 20 canonical amino acids and translation termination signals.[1] This elegant system, however, inherently limits the chemical functionalities accessible to proteins. Non-canonical amino acids, synthetic analogues of the natural 20, offer a gateway to expand this chemical space, enabling the introduction of novel functional groups, including photo-crosslinkers, bioorthogonal handles, and fluorescent probes.[2][3][4] The site-specific incorporation of these ncAAs allows for the precise modification of protein structure and function, providing powerful tools to investigate complex biological processes and develop next-generation therapeutics.[5][6]

The applications of ncAA technology are vast and rapidly expanding. In basic research, ncAAs are used to probe protein-protein interactions, elucidate enzyme mechanisms, and visualize cellular processes with unprecedented precision.[5][7][8] In the realm of drug discovery and development, ncAAs are being leveraged to create more stable and potent protein therapeutics, develop novel antibody-drug conjugates (ADCs) with improved therapeutic indices, and engineer biocontainment strategies for safer cell-based therapies.[3][4][5][6] This guide will serve as a technical roadmap for understanding and implementing this powerful technology.

The Core Machinery: Rewriting the Rules of Translation

The site-specific incorporation of an ncAA into a growing polypeptide chain requires the co-opting and re-engineering of the cell's translational machinery. This is achieved through the development of an "orthogonal" system that operates in parallel to the endogenous cellular processes without cross-reactivity.[9][10] The two key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA.

The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair

The fidelity of protein synthesis hinges on the exquisite specificity of aaRSs, which ensure that each tRNA is charged with its correct amino acid. To incorporate an ncAA, a new aaRS/tRNA pair must be introduced that meets two critical criteria of orthogonality:

-

The orthogonal aaRS must exclusively aminoacylate its cognate orthogonal tRNA with the desired ncAA and not with any of the 20 canonical amino acids.[11][12]

-

The orthogonal tRNA must not be recognized or charged by any of the host cell's endogenous aaRSs.[11][12]

The most commonly used orthogonal pairs are derived from organisms belonging to a different domain of life than the expression host. For example, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii is orthogonal in E. coli, while the E. coli tryptophanyl- and tyrosyl-tRNA synthetase/tRNA pairs are orthogonal in eukaryotic cells.[12][13]

The process of generating an orthogonal aaRS specific for a desired ncAA typically involves directed evolution. This powerful technique starts with a promiscuous or mutated aaRS, which is then subjected to rounds of selection to isolate variants that efficiently and specifically charge the orthogonal tRNA with the ncAA of interest.[14]

Codon Reassignment: Creating a Vacant Signal

With an orthogonal system in place, a codon must be designated to encode the ncAA. Since all 64 sense codons are already assigned to the 20 canonical amino acids, strategies have been developed to reassign existing codons.

The most widely used method for ncAA incorporation is the suppression of the amber stop codon (UAG).[12][15][16] This codon is the least frequently used stop codon in many organisms, making it a suitable candidate for reassignment.[12] The anticodon of the orthogonal tRNA is mutated to recognize the UAG codon. When the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the orthogonal tRNA, charged with the ncAA, competes with the host cell's release factor 1 (RF1), which normally terminates translation.[17] Successful suppression leads to the incorporation of the ncAA and the continuation of protein synthesis.[9][15]

The efficiency of amber suppression can be influenced by the sequence context surrounding the UAG codon and can be enhanced by engineering components of the orthogonal translation system or the eukaryotic release factor.[15][16][18]

To expand the number of available codons for ncAA incorporation, researchers have developed frameshift suppression strategies using quadruplet codons.[1][19] This method utilizes tRNAs with a four-base anticodon that can read a four-base codon on the mRNA. This approach offers the potential to significantly expand the genetic code, with 256 possible quadruplet codons.[1][19] However, the efficiency of quadruplet codon decoding can be lower due to competition with the ribosome's preference for reading triplet codons.[2]

Mechanisms of Action and Applications

The true power of ncAA technology lies in the diverse chemical functionalities that can be introduced into proteins. These functionalities enable a wide range of applications, from fundamental biological research to the development of novel therapeutics.

Probing Molecular Interactions with Photo-Crosslinking ncAAs

Understanding protein-protein interactions is fundamental to deciphering cellular signaling pathways. Photo-crosslinking ncAAs, such as p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (AzF), are powerful tools for capturing transient and stable protein interactions in their native cellular environment.[7][20][21]

Upon exposure to UV light, these ncAAs generate highly reactive species (a benzophenone triplet state or a nitrene, respectively) that can form covalent bonds with nearby molecules, effectively "trapping" interaction partners.[20][21] The resulting crosslinked complexes can then be isolated and analyzed by mass spectrometry to identify the interacting proteins and map the interaction interface.[7][22]

Table 1: Common Photo-Crosslinking ncAAs

| ncAA | Reactive Group | Activation Wavelength (nm) | Key Features |

| p-benzoyl-L-phenylalanine (pBpa) | Benzophenone | ~350-365 | Forms a diradical that can insert into C-H bonds.[20][21] |

| p-azido-L-phenylalanine (AzF) | Phenyl azide | ~254-300 | Forms a highly reactive nitrene. |

| Diazirine-containing ncAAs | Diazirine | ~350 | Forms a carbene, which is more reactive than the benzophenone diradical.[20] |

Bioorthogonal Chemistry: Tagging and Tracking Proteins

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[23][24] ncAAs containing bioorthogonal functional groups, such as azides, alkynes, and tetrazines, serve as chemical handles for the site-specific labeling of proteins with a variety of probes, including fluorophores, biotin, and drug molecules.[25][26][27]

The most prominent examples of bioorthogonal reactions used with ncAAs are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC).[25][26] These reactions allow for the covalent attachment of a probe to the ncAA-containing protein with high specificity and efficiency.[26] This enables a wide array of applications, including:

-

Fluorescence imaging: Visualizing protein localization and trafficking in living cells.[28][29]

-

Protein purification: Isolating specific proteins from complex mixtures.

-

Drug development: Creating antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.[3]

Fluorescent ncAAs: Intrinsic Probes of Protein Conformation and Environment

Fluorescent ncAAs are amino acids that possess intrinsic fluorescence, offering a minimally invasive way to introduce a spectroscopic probe into a protein.[8][30] Unlike larger fluorescent protein tags (e.g., GFP), the small size of fluorescent ncAAs minimizes potential perturbations to protein structure and function.

These probes are sensitive to their local environment, and changes in their fluorescence properties (e.g., intensity, lifetime, and emission wavelength) can report on protein conformational changes, ligand binding, and post-translational modifications.[8][31] For example, L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) and 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) have been used to study protein dynamics and conformational changes in real-time.[8][31]

Experimental Protocols: A Practical Guide

This section provides a generalized workflow for the site-specific incorporation of an ncAA into a target protein in a mammalian cell line using the amber suppression method.

Workflow for ncAA Incorporation

Step-by-Step Methodology

Step 1: Site-Directed Mutagenesis

-

Identify the target site: Choose the amino acid residue to be replaced with the ncAA.

-

Design primers: Design primers containing the TAG codon at the desired position.

-

Perform PCR: Use a high-fidelity DNA polymerase to perform site-directed mutagenesis on the plasmid containing the gene of interest.

-

Verify the mutation: Sequence the plasmid to confirm the successful introduction of the TAG codon.

Step 2: Plasmid Preparation

-

Obtain plasmids: Acquire the plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired ncAA.[12]

-

Purify plasmids: Purify both the target plasmid and the orthogonal system plasmid to high quality for efficient transfection.

Step 3: Cell Culture and Transfection

-

Plate cells: Seed the mammalian cell line of choice at an appropriate density.

-

Co-transfect: Transfect the cells with both the target plasmid and the orthogonal aaRS/tRNA plasmid using a suitable transfection reagent.

Step 4: ncAA Supplementation

-

Prepare ncAA stock solution: Dissolve the ncAA in a suitable solvent.

-

Add to medium: Add the ncAA to the cell culture medium at the optimal concentration, which needs to be determined empirically.

Step 5: Protein Expression

-

Incubate: Incubate the cells for 24-72 hours to allow for the expression of the ncAA-containing protein.

Step 6: Cell Lysis and Protein Isolation

-

Harvest cells: Wash and collect the cells.

-

Lyse cells: Lyse the cells using an appropriate buffer.

-

Isolate protein: If the target protein has an affinity tag (e.g., His-tag), perform affinity chromatography to purify the protein.

Step 7: Analysis

-

Western Blot: Use an antibody against the target protein or an affinity tag to confirm the expression of the full-length protein. A lack of a band in the absence of the ncAA confirms that the TAG codon is functioning as a stop codon.

-

Mass Spectrometry: Use mass spectrometry to definitively confirm the incorporation of the ncAA at the correct site and to determine the incorporation efficiency.

Conclusion and Future Perspectives

The ability to incorporate non-canonical amino acids into proteins has fundamentally expanded the toolbox of protein engineers and drug developers. The mechanisms of action of these ncAAs, from photo-crosslinking to bioorthogonal chemistry, provide unprecedented opportunities to probe and manipulate biological systems. As the technology continues to evolve, we can expect the development of new orthogonal systems for the simultaneous incorporation of multiple distinct ncAAs, the creation of ncAAs with even more sophisticated functionalities, and the application of this technology to a wider range of organisms and therapeutic areas.[2][13][32] The continued exploration of the vast chemical space offered by ncAAs promises to yield profound insights into biology and drive the development of the next generation of protein-based therapeutics.

References

- Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (n.d.). Google Scholar.

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). MDPI. Retrieved from [Link]

-

In vivo incorporation of non-canonical amino acids by using the chemical aminoacylation strategy: a broadly applicable mechanistic tool. (2014). PubMed. Retrieved from [Link]

-

Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2014). PMC. Retrieved from [Link]

-

Application of non-canonical crosslinking amino acids to study protein-protein interactions in live cells. (2015). PubMed. Retrieved from [Link]

-

Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. (2011). NIH. Retrieved from [Link]

-

The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. Retrieved from [Link]

-

Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). PubMed Central. Retrieved from [Link]

-

Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons. (2022). NIH. Retrieved from [Link]

-

Genetic Code Expansion. (n.d.). Addgene. Retrieved from [Link]

-

Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo. (2017). NIH. Retrieved from [Link]

-

Incorporation of non-canonical amino acids. (2015). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Recent Advances in the Expanding Genetic Code. (2016). PMC - PubMed Central. Retrieved from [Link]

-

Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Expansion of the Genetic Code via Expansion of the Genetic Alphabet. (2019). PubMed Central. Retrieved from [Link]

-

Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). NIH. Retrieved from [Link]

-

Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2018). NIH. Retrieved from [Link]

-

Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. (2016). PubMed Central. Retrieved from [Link]

-

Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). OUCI. Retrieved from [Link]

-

Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers. Retrieved from [Link]

-

Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. (2020). MDPI. Retrieved from [Link]

-

Non-Canonical Amino Acids in Drug Development: Unlocking New Horizons. (n.d.). LinkedIn. Retrieved from [Link]

-

Genetic Code Expansion: Recent Developments and Emerging Applications. (2023). ACS Publications. Retrieved from [Link]

-

Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. Retrieved from [Link]

-

Overview of site-specific ncAA incorporation using orthogonal... (n.d.). ResearchGate. Retrieved from [Link]

-

Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. Retrieved from [Link]

-

An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. (2021). eLife. Retrieved from [Link]

-

Efficient Genetic Code Expansion Without Host Genome Modifications. (2024). bioRxiv. Retrieved from [Link]

-

Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. (2020). PubMed. Retrieved from [Link]

-

Bioorthogonal Ligations. (n.d.). Mehl Research Group. Retrieved from [Link]

-

(PDF) Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates. (2023). ResearchGate. Retrieved from [Link]

-

Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. (2010). PMC - NIH. Retrieved from [Link]

-

Constructing new bioorthogonal reagents and reactions. (2017). PMC - NIH. Retrieved from [Link]

-

(PDF) Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems. (2021). ResearchGate. Retrieved from [Link]

-

Applications of photo‐crosslinking ncAAs. (a) Live‐cell... (n.d.). ResearchGate. Retrieved from [Link]

-

Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites. (2017). NIH. Retrieved from [Link]

-

Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). PubMed. Retrieved from [Link]

-

Site-Specific Incorporation of Photocrosslinking Non-Canonical Amino Acid at Dimeric Interface of the Transaminase from Vibrio fluvialis. (2023). MDPI. Retrieved from [Link]

-

Identification of permissive amber suppression sites for efficient non- canonical amino acid incorporation in mammalian cells. (2021). ETH Research Collection. Retrieved from [Link]

-

Orthogonality involved in the aminoacylation of tRNAs. First, (blue) an... (n.d.). ResearchGate. Retrieved from [Link]

-

Future prospects for noncanonical amino acids in biological therapeutics. (2019). PMC - NIH. Retrieved from [Link]

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). NIH. Retrieved from [Link]

-

Mechanistic studies of non-canonical amino acid mutagenesis. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). Taylor & Francis. Retrieved from [Link]

-

Initiating protein synthesis with noncanonical amino acids in vivo. (n.d.). American Chemical Society. Retrieved from [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). PMC - NIH. Retrieved from [Link]

-

Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). Preprints.org. Retrieved from [Link]

Sources

- 1. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]

- 2. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. biosynth.com [biosynth.com]

- 5. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 6. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of non-canonical crosslinking amino acids to study protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. addgene.org [addgene.org]

- 13. Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Collection | ETH Library [research-collection.ethz.ch]

- 17. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. e-ksbbj.or.kr [e-ksbbj.or.kr]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]

- 25. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. alfachemic.com [alfachemic.com]

- 31. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]

- 32. biorxiv.org [biorxiv.org]

In vitro stability studies of (2S)-2-amino-2-(3-fluorophenyl)acetic acid

An In-Depth Technical Guide to the In Vitro Stability Assessment of (2S)-2-amino-2-(3-fluorophenyl)acetic acid

Introduction: Bridging Molecular Structure and Biological Fate

This compound, a non-proteinogenic amino acid with the molecular formula C₈H₈FNO₂, is a compound of interest within pharmaceutical development pipelines.[1] Its structural features—a chiral center, an amino group, a carboxylic acid, and a fluorinated phenyl ring—suggest a potential for diverse biological interactions. However, before a compound's efficacy can be meaningfully explored, its stability profile must be rigorously characterized. This guide provides a comprehensive framework for evaluating the in vitro stability of this molecule, a critical early step in drug discovery that informs its potential for success as a therapeutic agent.[2]

In vitro stability studies are foundational to modern drug development.[3] They serve as the first line of inquiry into how a drug candidate might behave within a biological system, predicting its metabolic fate, identifying potential liabilities, and guiding the development of robust formulations.[4][5][6] By subjecting this compound to a series of controlled, biologically relevant conditions, we can ascertain its intrinsic chemical robustness and its susceptibility to enzymatic degradation, thereby establishing a data-driven path forward.

Pillar 1: Intrinsic Chemical Stability Assessment via pH-Dependent Degradation

Causality Behind the Experiment: The journey of an orally administered drug begins in the highly acidic environment of the stomach (pH 1-2) and transitions to the neutral and slightly alkaline conditions of the intestines (pH 7-8). Therefore, assessing the hydrolytic stability of this compound across this pH range is non-negotiable. This assay determines the molecule's inherent susceptibility to chemical degradation in aqueous environments, a crucial factor for predicting its stability in formulations and its ability to survive gastrointestinal transit.[7][8]

Experimental Workflow: pH Stability Assay

Caption: Workflow for pH-dependent stability assessment.

Detailed Protocol: pH Stability

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare three aqueous buffers: 0.1 M HCl (pH ~1.0-2.0), Phosphate-Buffered Saline (PBS, pH 7.4), and 10 mM Ammonium Formate (pH 9.0).

-

-

Incubation:

-

In triplicate for each pH condition, dilute the stock solution into each buffer to a final concentration of approximately 5 µM.

-

Incubate the solutions in a controlled environment at 37°C.[7]

-

-

Sampling and Quenching:

-

Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 24 hours).

-

Immediately terminate any potential degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates any potential contaminants and stops the reaction.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet any precipitates.

-

Analyze the supernatant using a validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

-

Data Presentation: pH Stability Profile

| pH Condition | Time (hours) | Mean % Remaining (± SD) |

| pH 2.0 | 0 | 100 |

| 1 | 99.1 ± 0.8 | |

| 2 | 98.5 ± 1.1 | |

| 4 | 97.9 ± 0.9 | |

| 24 | 95.2 ± 1.5 | |

| pH 7.4 | 0 | 100 |

| 1 | 100.2 ± 0.5 | |

| 2 | 99.8 ± 0.7 | |

| 4 | 99.5 ± 0.6 | |

| 24 | 98.8 ± 1.0 | |

| pH 9.0 | 0 | 100 |

| 1 | 99.5 ± 0.4 | |

| 2 | 98.9 ± 0.8 | |

| 4 | 97.1 ± 1.2 | |

| 24 | 92.3 ± 1.8 |

Pillar 2: Metabolic Stability Assessment in Biological Matrices

The chemical environment of the body is not limited to aqueous buffers; it is rich with enzymes designed to metabolize foreign compounds (xenobiotics). Assessing stability in plasma and liver microsomes provides critical insights into a compound's potential pharmacokinetic profile.

Plasma Stability

Causality Behind the Experiment: Blood plasma contains a host of hydrolytic enzymes, such as esterases and amidases, that can rapidly degrade susceptible drug molecules.[9] Instability in plasma often correlates with rapid in vivo clearance and a short half-life, which can prevent a drug from reaching its therapeutic target at a sufficient concentration.[9][10] This assay is therefore a vital screen for identifying such metabolic liabilities.

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for plasma stability assessment.

Detailed Protocol: Plasma Stability

-

Preparation:

-

Thaw frozen pooled plasma (e.g., Human, Rat, Mouse) in a 37°C water bath.

-

Prepare a 1 µM working solution of the test compound by spiking the 10 mM DMSO stock into the plasma. The final DMSO concentration should be kept low (<0.5%) to avoid affecting enzyme activity.

-

-

Incubation:

-

Protein Precipitation (Quenching):

-

Immediately add the aliquot to a plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard to stop the enzymatic reaction and precipitate plasma proteins.[10]

-

-

Analysis:

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis to determine the percentage of the parent compound remaining over time.

-

Data Presentation: Plasma Stability Results

| Species | Half-Life (t½, min) | % Remaining at 120 min | Stability Classification |

| Human | > 120 | 98.2 | High |

| Rat | > 120 | 96.5 | High |

| Mouse | > 120 | 97.1 | High |

Liver Microsomal Stability

Causality Behind the Experiment: The liver is the primary site of drug metabolism in the body. Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP450) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs.[12] This assay measures the rate of disappearance of the parent drug in the presence of these enzymes, providing a value for intrinsic clearance (CLint). This value is a cornerstone for predicting hepatic clearance and overall in vivo half-life.[13][14]

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for liver microsomal stability assessment.

Detailed Protocol: Liver Microsomal Stability

-

Preparation of Reagents:

-

Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[13]

-

Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP450 enzyme activity.[15]

-

A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[13]

-

-

Incubation:

-

Add the test compound (final concentration typically 1 µM) to the microsomal solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.[15]

-

-

Sampling and Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and terminate the reaction by adding an ice-cold quenching solvent (e.g., acetonitrile or methanol) containing an internal standard.[15]

-

-

Analysis:

Data Presentation: Liver Microsomal Stability Results

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |

| Human | 85 | 14.5 | Moderate |

| Rat | 55 | 22.3 | Low-Moderate |

Pillar 3: Forced Degradation and the Establishment of a Self-Validating System

Causality Behind the Experiment: A trustworthy stability study relies on an analytical method that is "stability-indicating"—meaning it can accurately measure the decrease of the active compound without interference from any degradation products that might form. Forced degradation (or stress testing) is the process of intentionally degrading the compound under harsh conditions to generate these potential degradation products.[6] As mandated by ICH guidelines (Q1A, Q1B), this process is essential for developing and validating a specific and robust analytical method.[5][17]

Conceptual Workflow: Forced Degradation for Method Validation

Caption: Forced degradation pathway to a stability-indicating method.

Forced Degradation Conditions Overview

-

Acid/Base Hydrolysis: Incubation in 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) to assess susceptibility to pH-mediated breakdown.[4]

-

Oxidation: Exposure to an oxidative agent like 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Photostability: Exposure to a controlled light source according to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours and 200 watt hours per square meter.[4][6][17]

-

Thermal Stress: Exposure to dry heat at temperatures above accelerated stability conditions (e.g., 70-80°C).[4]

The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without completely destroying the parent molecule.[4] The resulting mixture of the parent drug and its degradants is then used to develop and validate an LC-MS method that can specifically quantify the parent compound, thus ensuring the accuracy of all subsequent stability studies.

Conclusion: Synthesizing a Comprehensive Stability Profile

The in vitro stability assessment of this compound provides a multi-faceted view of its potential disposition. The data from pH, plasma, and microsomal stability assays, underpinned by a robust stability-indicating analytical method validated through forced degradation, collectively build a comprehensive profile.

Based on the hypothetical data presented, this compound demonstrates high stability in aqueous buffers and plasma, suggesting it is not susceptible to hydrolysis by chemical or common enzymatic pathways. Its moderate stability in human liver microsomes indicates that CYP450-mediated metabolism is a likely route of clearance in vivo. This profile is favorable, suggesting the compound is robust enough to warrant further investigation, while also highlighting a specific metabolic pathway that can be explored in subsequent drug metabolism and pharmacokinetic (DMPK) studies. This systematic, evidence-based approach is fundamental to making informed decisions in the complex process of drug development.

References

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

U.S. Food and Drug Administration (FDA). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1501935, this compound. [Link]

-

International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Evotec (Cyprotex). Microsomal Stability. [Link]

-

European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Generics Bulletin. Forced degradation studies fda. [Link]

-

Domainex. Microsomal Clearance/Stability Assay. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Domainex. Plasma Stability Assay. [Link]

-

Creative Bioarray. Plasma Stability Assay. [Link]

-

BioDuro. ADME Plasma Stability Assay. [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

-

Bio-protocol. Plasma Stability Assay. [Link]

-

Pharmaceutical Technology. Available Guidance and Best Practices for Conducting Forced Degradation Studies. [Link]

-

ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

-

BuyersGuideChem. Amino-(3-fluorophenyl)acetic acid | 7292-74-2. [Link]

-

GlycoMScan. Stability studies of small molecules and proteins. [Link]

-

Hudson Lab Automation. pH for Stability Testing and Analysis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 174636755, 2-Amino-2-[2-(3-fluorophenyl)phenyl]acetic acid. [Link]

-

Tamilnadu Test House. Analytical Methods For Amino Acids. [Link]

-

National Center for Biotechnology Information. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. [Link]

-

Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]

-

Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

World Health Organization (WHO). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Pharmaceutical Outsourcing. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]

-

Semantic Scholar. Analytical methods for amino acid determination in organisms. [Link]

-

MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]

-

LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products. [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 1501935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. acv-verdun.fr [acv-verdun.fr]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Plasma Stability Assay | Domainex [domainex.co.uk]

- 11. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. fda.gov [fda.gov]

Unlocking New Frontiers in Research: A Technical Guide to the Applications of Fluorinated Phenylalanine Analogs

In the landscape of modern biochemical and pharmaceutical research, the quest for molecular tools that offer precision, enhanced stability, and novel functionalities is perpetual. Among the arsenal of non-canonical amino acids, fluorinated phenylalanine analogs have emerged as exceptionally versatile probes and building blocks. The strategic substitution of hydrogen with fluorine on the phenyl ring of phenylalanine imparts unique physicochemical properties that can be harnessed for a myriad of research applications, ranging from fundamental protein science to advanced drug development.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of these powerful analogs, grounded in field-proven insights and detailed methodologies.

The Fluorine Advantage: Unique Properties of Fluorinated Phenylalanine Analogs

The substitution of hydrogen with fluorine, the most electronegative element, creates a carbon-fluorine bond of extraordinary strength and polarity.[4] This seemingly subtle modification dramatically alters the electronic and steric properties of the phenylalanine side chain, leading to several advantageous characteristics.[1][5][6]

-

Modulation of Electronic Properties: Fluorination withdraws electron density from the aromatic ring, altering its quadrupole moment and cation-π interaction capabilities.[7][8] This allows for the systematic tuning of aromatic interactions, which are crucial for protein structure, stability, and ligand binding.[7][8][9][10][11][12]

-

Enhanced Hydrophobicity and Stability: The C-F bond is more hydrophobic than the C-H bond, and its introduction can increase the overall hydrophobicity of a peptide or protein.[13] Furthermore, the strength of the C-F bond confers resistance to enzymatic degradation, thereby enhancing metabolic stability and the in vivo half-life of peptide-based therapeutics.[5][14][15]

-

Minimal Steric Perturbation: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This minimal steric impact often allows fluorinated phenylalanine analogs to be incorporated into proteins with little to no disruption of the native structure.[1]

-

A Sensitive NMR Probe: The stable isotope ¹⁹F has a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17] Its chemical shift is highly sensitive to the local environment, providing a powerful tool to probe protein conformation, dynamics, and interactions.[18][16][17][19]

Core Research Applications and Methodologies

The unique properties of fluorinated phenylalanine analogs have unlocked a diverse range of applications across various scientific disciplines. This section delves into the key areas of research where these analogs are making a significant impact, providing detailed experimental workflows and insights.

Protein Engineering and Stability Enhancement

The incorporation of fluorinated phenylalanine analogs can significantly enhance the thermal and chemical stability of proteins.[1][4][5] This "fluoro-stabilization effect" is attributed to favorable hydrophobic and electrostatic interactions.[5]

Experimental Workflow: Site-Specific Incorporation via Genetic Code Expansion

This method allows for the precise insertion of a fluorinated phenylalanine analog at a specific position within a protein sequence in a host organism like E. coli or mammalian cells.[7][8][10][11][12]

Protocol: Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli [20]

-

Vector Preparation: Clone the gene of interest into an expression vector containing a gene for an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. Introduce an amber stop codon (TAG) at the desired incorporation site in the target gene via site-directed mutagenesis.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8 at 37°C.

-

Induction and Supplementation: Induce protein expression with IPTG and simultaneously supplement the culture medium with the desired fluorinated phenylalanine analog (e.g., 4-fluorophenylalanine) to a final concentration of 1-2 mM.

-

Protein Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.

-

Purification and Validation: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Validate the incorporation of the fluorinated analog using mass spectrometry and/or ¹⁹F NMR.[17]

Caption: Workflow for biosynthetic incorporation of fluorinated phenylalanine.

Probing Protein Structure and Dynamics with ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for studying protein structure, conformational changes, and interactions, and the incorporation of a fluorinated phenylalanine analog provides a sensitive and site-specific probe.[16][19]

| Parameter | ¹⁹F NMR | Alternative Methods (e.g., HSQC) |

| Sensitivity | High | Moderate to High |

| Spectral Dispersion | Wide chemical shift range, reducing spectral overlap | Can have significant overlap, especially for larger proteins |

| Background Signal | Virtually background-free in biological samples | Significant background from other protons/nitrogens |

| Information Provided | Local environment, conformational changes, ligand binding, dynamics | Broader structural information, dynamics |

Table 1. Comparison of ¹⁹F NMR with other NMR techniques for protein studies.

Protocol: ¹⁹F NMR Analysis of a Labeled Protein [17]

-

Sample Preparation: Prepare the purified protein containing the fluorinated phenylalanine analog in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) to a concentration of 10 µM to 1 mM. Add 5-10% D₂O for field locking.

-

Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe. Typical acquisition parameters include a spectral width of ~200 ppm, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired data by applying a suitable window function (e.g., exponential) and Fourier transformation.

-

Analysis: Analyze the resulting spectrum. The chemical shift of the ¹⁹F signal provides information about the local environment of the fluorinated residue. Changes in chemical shift upon addition of a ligand or a change in conditions (e.g., temperature, pH) can be used to monitor binding events and conformational changes.[21]

Caption: Probing ligand binding with ¹⁹F NMR.

Drug Design and Medicinal Chemistry

Fluorinated phenylalanine analogs are valuable tools in drug design and medicinal chemistry.[1][3][14] Their incorporation into peptide-based drugs can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[5][22][23]

For example, the substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin has been shown to significantly enhance its binding affinity for both µ- and δ-opioid receptors.[24]

| Peptide Analog | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |

| Native Biphalin (with Phenylalanine) | 0.87 | 0.21 |

| 4-F-Phe Biphalin | 0.32 | 0.04 |

Table 2. Impact of 4-fluorophenylalanine incorporation on the receptor binding affinity of biphalin.[24]

PET Imaging in Diagnostics